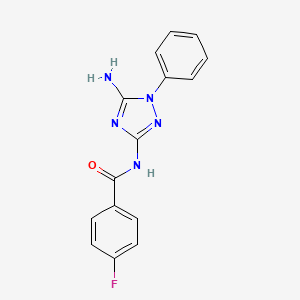

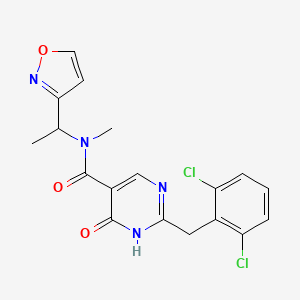

![molecular formula C18H18N2O5 B5553874 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)

2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate, also known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications in various diseases. This peptide was first isolated from ovine hypothalamus and has since been found to play a crucial role in regulating several physiological processes, including neurotransmission, hormone secretion, and immune function.

Mecanismo De Acción

The mechanism of action of 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate involves binding to specific receptors, namely PAC1, VPAC1, and VPAC2 receptors. Upon binding, this compound activates various signaling pathways, including cyclic AMP (cAMP) and phospholipase C (PLC) pathways, which mediate its physiological effects. This compound has also been found to regulate ion channels, including calcium and potassium channels, which play a crucial role in neurotransmission and hormone secretion.

Biochemical and Physiological Effects

This compound has been found to have various biochemical and physiological effects, including regulating neurotransmission, hormone secretion, and immune function. In the nervous system, this compound has been shown to enhance synaptic plasticity, regulate neuronal excitability, and promote neuronal survival. In the endocrine system, this compound has been found to regulate the secretion of various hormones, including growth hormone, prolactin, and insulin. In the immune system, this compound has been shown to have anti-inflammatory effects and can regulate the function of immune cells, including T cells and macrophages.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate in lab experiments is its high specificity for its receptors, which allows for precise modulation of its physiological effects. This compound is also stable and can be easily synthesized using solid-phase peptide synthesis. However, one of the limitations of using this compound is its relatively short half-life, which can limit its therapeutic potential in vivo.

Direcciones Futuras

There are several future directions for the study of 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate, including developing more stable analogs of the peptide, investigating its potential therapeutic applications in other diseases, and elucidating its precise mechanism of action. Additionally, further research is needed to better understand the role of this compound in regulating immune function and its potential applications in immunotherapy.

Métodos De Síntesis

The synthesis of 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate involves solid-phase peptide synthesis, which is a well-established technique for the preparation of peptides. This method involves the use of a resin as a support for the growing peptide chain, which is then protected by various chemical groups. The peptide chain is elongated by sequentially adding amino acids, which are then deprotected and cleaved from the resin to yield the final product. The purity and yield of the product can be improved by using various purification techniques, such as high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. In neurological disorders, this compound has been shown to have neuroprotective effects against ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. In cardiovascular diseases, this compound has been found to have vasodilatory effects and can protect against myocardial ischemia-reperfusion injury. In cancer, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells.

Propiedades

IUPAC Name |

[2-methoxy-4-[(E)-[(2-phenoxyacetyl)hydrazinylidene]methyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-13(21)25-16-9-8-14(10-17(16)23-2)11-19-20-18(22)12-24-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,22)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOSMWWQLPELNO-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-({(2S,4S)-4-fluoro-1-[3-(2-fluorophenyl)propanoyl]pyrrolidin-2-yl}methyl)-N,N-dimethylsulfamide](/img/structure/B5553817.png)

![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)

![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5553848.png)

![2-{2-[(tert-butylamino)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5553851.png)

![N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide](/img/structure/B5553881.png)

![4-[(3-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5553885.png)

![N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5553889.png)